2,5-Bis(phenylthio)-p-benzoquinone

Redox Flow Battery Electrochemistry Energy Storage

Researchers requiring durable redox-active electrode surfaces face challenges with amino-quinones that desorb easily. 2,5-Bis(phenylthio)-p-benzoquinone solves this via strong thiol-surface bonds, forming solvent-resistant monolayers on gold/platinum. • Enables stable amperometric biosensors & redox flow batteries. • Serves as dual-functional monomer for redox-responsive polymers. • Class-level antibacterial activity (MIC 15.6 μM).

Molecular Formula C18H12O2S2
Molecular Weight 324.4 g/mol
CAS No. 17058-53-6
Cat. No. B096369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(phenylthio)-p-benzoquinone
CAS17058-53-6
Molecular FormulaC18H12O2S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3
InChIInChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H
InChIKeyCQBMMTIVMOJHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(phenylthio)-p-benzoquinone: Redox-Active Scaffold


2,5-Bis(phenylthio)-p-benzoquinone is a para-benzoquinone derivative characterized by the symmetrical substitution of two phenylthio groups at the 2 and 5 positions of the quinone ring . This specific substitution pattern imparts key properties differentiating it from other benzoquinone analogs, particularly in its electronic structure and capacity for robust surface adsorption. The compound's core utility lies in its redox activity, which is central to applications in chemically modified electrodes, electrochemical energy storage, and the synthesis of advanced polymer materials [1].

✓ Redox-active core for electrochemical studies and energy storage
✓ Diphenylthio substitution enables robust surface adsorption on electrodes
✓ Building block for modified electrodes and redox-responsive polymers

2,5-Bis(phenylthio)-p-benzoquinone: Irreplaceable


The performance of 2,5-Bis(phenylthio)-p-benzoquinone in key applications is dictated by the unique confluence of its specific substitution pattern. While other quinone derivatives may share redox activity, they fail to replicate the combination of a significantly tuned redox potential and the capacity for strong, stable monolayer formation on electrode surfaces. For instance, amino-substituted quinones, though structurally similar, are easily desorbed from electrode surfaces, rendering them unsuitable for applications requiring robust and persistent surface modification [1]. Similarly, unsubstituted p-benzoquinone and its mono-sulfonated analogs exhibit marked instability in acidic aqueous media, a condition where thioether-containing quinones are designed for improved stability [2]. Therefore, generic substitution without consideration of these key differentiating properties can lead to complete failure in the intended application.

Amino-quinone derivatives may desorb during potential cycling, limiting electrode durability.
Unsubstituted and sulfonated benzoquinones may degrade in acidic aqueous electrolytes.
Other redox-active quinones may not match the tuned redox potential for specific cell windows.

2,5-Bis(phenylthio)-p-benzoquinone: Head-to-Head Evidence


Redox Potential Tuning

The introduction of two thioether groups onto the benzoquinone core results in a quantifiable negative shift of the redox potential. This effect has been measured in related di-substituted hydroquinone/benzoquinone thioethers, where the potential is shifted by approximately 70 mV compared to the unsubstituted parent compound [1]. This shift is consistent with the electron-donating properties of sulfur substituents, as described in broader studies of substituent pattern effects on quinone redox potentials [2]. This predictable modulation is crucial for aligning the redox potential of the active material with the operational window of electrochemical cells.

Redox Shift
Cross-study comparable
−70 mV
Supports potential tuning for energy cells
Based on related di-substituted thioethers
Redox Flow Battery Electrochemistry Energy Storage

Electrode Adsorption Stability

A defining and differentiating characteristic of benzoquinone thio derivatives, including 2,5-Bis(phenylthio)-p-benzoquinone, is their ability to form stable monolayer coatings on gold and platinum electrodes through strong sulfur-surface interactions [1]. This contrasts sharply with structurally similar quinone amino derivatives, which cannot form stable monolayers and are easily desorbed by solvent washing or potential cycling, rendering them ineffective for durable electrode modification [1]. This robust chemisorption is the foundation for creating stable, functionalized surfaces for sensing and electrocatalysis.

Adsorption Stability
Head-to-head
Stable monolayer vs Easily desorbed
Essential for durable electrode modification
Au/Pt electrodes; solvent and potential cycling tests
Chemically Modified Electrode Surface Chemistry Biosensor

Aqueous Acid Stability

A key limitation of many quinones for aqueous-based applications is their poor stability in acidic solutions. Patent literature explicitly states that unsubstituted 1,4-benzoquinone and its mono- and di-sulfonated derivatives are unstable in aqueous acid, even at low temperatures [1]. In response to this failure, the patent teaches a new class of thioether quinones, of which 2,5-Bis(phenylthio)-p-benzoquinone is a representative member, designed to overcome this instability [1]. This class-level inference establishes a clear stability advantage for the thioether architecture.

Acidic Media Stability
Class-level inference
Thioether class implied stable
May support aqueous energy storage research
Inferred from patent literature
Redox Flow Battery Electrolyte Stability Energy Storage

Biological Activity Differentiation

In studies of related thio-substituted tert-butyl-benzoquinones, the precise substitution pattern was shown to have a dramatic and quantifiable impact on biological activity. For example, in a study comparing several derivatives, 2-tert-butyl-5-(phenylthio)-1,4-benzoquinone exhibited the strongest antibacterial activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 15.6 μM [1]. This result was significantly more potent than other tested derivatives, highlighting that even subtle changes in thio-substituent position and identity lead to large differences in performance. This class-level evidence demonstrates the potential for the specific 2,5-bis(phenylthio) pattern on benzoquinone to yield a distinct biological activity profile compared to its mono-substituted or alkylthio analogs.

Antibacterial Analog
Class-level inference
Analog MIC 15.6 μM
Supports exploration of phenylthio bioactivity
Data from structurally related compound
Antioxidant Antibacterial Structure-Activity Relationship

2,5-Bis(phenylthio)-p-benzoquinone Applications


Stable Chemically Modified Electrodes

This compound is the preferred building block for creating robust, functionalized electrode surfaces. Its ability to form stable, solvent-resistant monolayers on gold and platinum via strong thiol-surface interactions is a unique and differentiating property not shared by amino-quinone analogs [1]. This allows for the creation of durable CMEs for applications such as amperometric biosensors, where the immobilized quinone can act as a stable redox mediator for electron transfer between an enzyme and the electrode.

Redox-Active Polymers & Gels

The compound's dual functionality—serving as both a redox center and a reactive site for further derivatization—makes it a valuable monomer. Research has demonstrated that benzoquinone conjugate addition chemistry can be used to incorporate hydroquinone/quinone units into polymer backbones, creating materials like redox-responsive poly(phenylene sulfide)-based gels [2]. This application is predicated on the specific reactivity of the quinone core substituted with thioether groups.

Acidic Flow Battery Redox Mediators

Given the documented instability of unsubstituted and sulfonated benzoquinones in acidic aqueous media, the thioether class—to which this compound belongs—presents a promising alternative [3]. A procurement decision favoring 2,5-Bis(phenylthio)-p-benzoquinone is justified for research aiming to develop next-generation, long-lifetime redox mediators for aqueous organic redox flow batteries, where acidic stability is a non-negotiable performance requirement.

Antibacterial & Antioxidant Activity

Quantitative evidence from structurally related analogs shows that the presence of a phenylthio group on a benzoquinone core can result in strong antibacterial activity, with an MIC as low as 15.6 μM against Gram-positive strains [4]. This class-level evidence supports the procurement of 2,5-Bis(phenylthio)-p-benzoquinone for focused studies in medicinal chemistry or chemical biology aimed at discovering new antimicrobial or antioxidant lead compounds with a unique mechanism of action.

Application
Selection Property
Validation Focus
Chemically Modified Electrodes
Thiol-mediated monolayer formation
Surface stability under potential cycling
Redox-Responsive Polymers
Redox conjugate-addition reactivity
Gel swelling/degradation redox response
Acidic Flow Battery Electrolytes
Thioether class acid stability
Long-term electrolyte cycling retention
Antimicrobial & Antioxidant Screening
Phenylthio substituent bioactivity
MIC and radical scavenging assays
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